3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
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Overview
Description
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that features an imidazo[2,1-a]isoquinoline core with a 4-nitrobenzylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with imidazo[2,1-a]isoquinolin-2(3H)-one under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized imidazo[2,1-a]isoquinolin-2(3H)-one.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-a]isoquinoline core can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Imidazo[2,1-b][1,3,4]thiadiazole: Investigated for its anticancer properties.
Uniqueness
3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzylidene group enhances its reactivity and potential bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H11N3O3 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
(3E)-3-[(4-nitrophenyl)methylidene]imidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-16(11-12-5-7-14(8-6-12)21(23)24)20-10-9-13-3-1-2-4-15(13)17(20)19-18/h1-11H/b16-11+ |
InChI Key |
LXIKKOOJUQCYML-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN\3C2=NC(=O)/C3=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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